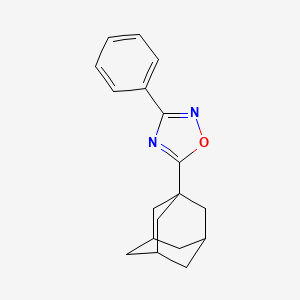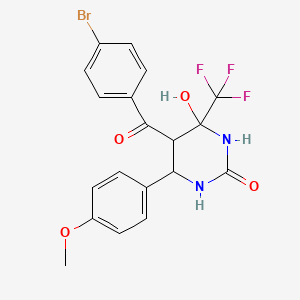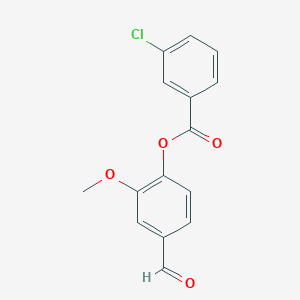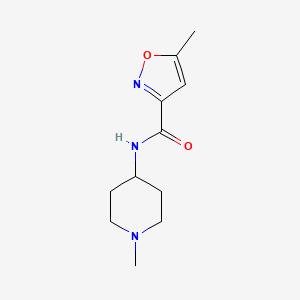
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole, also known as APO, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. APO is a heterocyclic compound that contains a five-membered ring with oxygen and nitrogen atoms. It is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole is not fully understood. However, it is believed that 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole exerts its effects through the inhibition of various enzymes and signaling pathways. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs) which are involved in the degradation of extracellular matrix proteins. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has also been shown to inhibit the activity of protein kinase C (PKC) which is involved in various signaling pathways.
Biochemical and physiological effects:
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has also been shown to protect neurons from oxidative stress and prevent neurodegeneration. Additionally, 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole is also relatively inexpensive compared to other compounds with similar properties. However, 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has some limitations for lab experiments. It is insoluble in water, which can make it difficult to administer in certain experiments. Additionally, 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole. One area of research is the development of 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole analogs with improved properties such as increased solubility and bioavailability. Another area of research is the study of 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole in combination with other compounds for the treatment of various diseases. Additionally, the mechanism of action of 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole needs to be further elucidated to fully understand its effects on various signaling pathways and enzymes.
Méthodes De Synthèse
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole can be synthesized through the reaction of adamantane-1-carboxylic acid hydrazide with phenyl isocyanate in the presence of a dehydrating agent such as thionyl chloride. The reaction yields 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole as a white crystalline powder with a yield of approximately 80%. The purity of the compound can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its neuroprotective properties. 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been shown to protect neurons from oxidative stress and prevent neurodegeneration. Additionally, 5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole has been studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi.
Propriétés
IUPAC Name |
5-(1-adamantyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-2-4-15(5-3-1)16-19-17(21-20-16)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSWJXNQETVYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4979696.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4979701.png)

![diethyl 2,2'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis[4-(4-methylphenyl)-3-thiophenecarboxylate]](/img/structure/B4979727.png)
![3-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4979741.png)
![4-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}pyridine trifluoroacetate](/img/structure/B4979744.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide trifluoroacetate](/img/structure/B4979760.png)

![5-(1,3-benzodioxol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4979785.png)
![4-chloro-N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B4979790.png)
![N-[(6-methyl-2-pyridinyl)methyl]-1H-indole-6-carboxamide trifluoroacetate](/img/structure/B4979795.png)
![1-{4-[(4-chlorophenyl)thio]butoxy}-3-methoxybenzene](/img/structure/B4979810.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4979814.png)